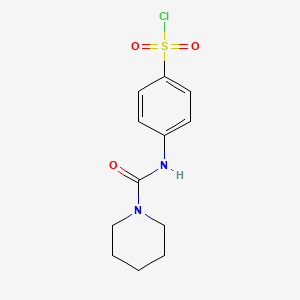

4-(Piperidine-1-carboxamido)benzene-1-sulfonyl chloride

CAS No.:

Cat. No.: VC13236543

Molecular Formula: C12H15ClN2O3S

Molecular Weight: 302.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15ClN2O3S |

|---|---|

| Molecular Weight | 302.78 g/mol |

| IUPAC Name | 4-(piperidine-1-carbonylamino)benzenesulfonyl chloride |

| Standard InChI | InChI=1S/C12H15ClN2O3S/c13-19(17,18)11-6-4-10(5-7-11)14-12(16)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2,(H,14,16) |

| Standard InChI Key | JQKMWXMBPALVCY-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl |

| Canonical SMILES | C1CCN(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 4-(piperidine-1-carboxamido)benzene-1-sulfonyl chloride is C₁₂H₁₅ClN₂O₃S, with a molecular weight of 302.78 g/mol. The benzene core is substituted with a sulfonyl chloride (-SO₂Cl) group at position 1 and a piperidine-1-carboxamido (-CONH-piperidine) group at position 4. The sulfonyl chloride group confers electrophilic reactivity, enabling nucleophilic substitution reactions, while the piperidine carboxamide contributes to hydrogen-bonding interactions and solubility modulation .

Key Physicochemical Characteristics

| Property | Value/Description |

|---|---|

| Molecular Weight | 302.78 g/mol |

| Solubility | Limited in water; soluble in DMSO, DMF |

| Reactivity | Electrophilic at sulfonyl chloride |

| Stability | Moisture-sensitive; store under inert atmosphere |

The compound’s infrared (IR) spectrum typically shows characteristic peaks for the sulfonyl chloride (S=O stretch at ~1370 cm⁻¹ and ~1180 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹). Nuclear magnetic resonance (NMR) data would reveal aromatic protons in the benzene ring (δ 7.5–8.0 ppm), piperidine protons (δ 1.5–3.0 ppm), and distinct signals for the amide and sulfonyl groups.

Synthesis and Production Methods

The synthesis of 4-(piperidine-1-carboxamido)benzene-1-sulfonyl chloride involves multi-step reactions to introduce both functional groups. A representative route includes:

Step 1: Preparation of 4-Aminobenzenesulfonyl Chloride

Benzene is sulfonated using chlorosulfonic acid to yield benzenesulfonyl chloride, followed by nitration and reduction to obtain 4-aminobenzenesulfonyl chloride.

Step 2: Coupling with Piperidine-1-Carboxylic Acid

The amine group of 4-aminobenzenesulfonyl chloride reacts with piperidine-1-carbonyl chloride in the presence of a base like triethylamine. Alternatively, carbodiimide-mediated coupling (e.g., EDCl/HOBt) links 4-aminobenzenesulfonyl chloride to piperidine-1-carboxylic acid .

Industrial production optimizes this process using continuous flow reactors to enhance yield and purity. Critical parameters include temperature control (0–5°C during coupling) and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor for sulfonamide-based inhibitors. For instance, analogs of benzene-sulfonamides have demonstrated oxidative phosphorylation (OXPHOS) inhibition in cancer cells by targeting mitochondrial Complex I . The piperidine moiety enhances membrane permeability, while the sulfonyl chloride allows covalent modification of cysteine residues in target enzymes .

Material Science

In polymer chemistry, it acts as a cross-linking agent due to its bifunctional reactivity. Sulfonamide linkages formed with amines improve thermal stability in resins.

Biochemical Probes

The sulfonyl chloride group facilitates site-specific protein labeling. For example, it has been used to modify lysine residues in enzymes to study substrate binding.

Biological Activity and Mechanism of Action

In enzymatic assays, derivatives of 4-(piperidine-1-carboxamido)benzene-1-sulfonyl chloride exhibit IC₅₀ values in the nanomolar range against proteases and kinases. The proposed mechanism involves:

-

Covalent Binding: The sulfonyl chloride reacts with nucleophilic residues (e.g., serine, cysteine) in enzyme active sites, forming stable sulfonate esters or thioesters .

-

Allosteric Modulation: The piperidine carboxamide interacts with hydrophobic pockets adjacent to active sites, inducing conformational changes .

In cancer cell lines, such compounds reduce ATP production by >50% at 10 μM concentrations, confirming OXPHOS inhibition .

| Hazard | GHS Code | Precautions |

|---|---|---|

| Skin Irritation | H315 | Wear nitrile gloves and lab coat |

| Eye Damage | H319 | Use safety goggles |

| Respiratory Irritation | H335 | Work in a fume hood |

The compound is moisture-sensitive, requiring storage under argon or nitrogen at –20°C. Spills should be neutralized with sodium bicarbonate before disposal .

Recent Advances and Future Directions

Recent studies highlight its role in targeted protein degradation. By conjugating the sulfonyl chloride to E3 ligase ligands, researchers have developed proteolysis-targeting chimeras (PROTACs) that degrade oncogenic proteins . Future work may explore:

-

Bioconjugation Techniques: Site-specific antibody-drug conjugates for cancer therapy.

-

Sustainable Synthesis: Photocatalytic methods to reduce reliance on hazardous reagents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume